molecular formula C15H16N2O3S B5792195 methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Cat. No.: B5792195
M. Wt: 304.4 g/mol
InChI Key: DIXMLYIYIZMDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an anilinocarbonyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate typically involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with aniline and methyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the esterification process, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The anilinocarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiophene ring and anilinocarbonyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(anilinocarbonyl)amino]benzoate: Similar structure but with a benzoate group instead of a thiophene ring.

    Methyl 2-[(anilinocarbonyl)amino]-4,5-dimethoxybenzoate: Similar structure with methoxy groups instead of methyl groups on the benzene ring.

Uniqueness

Methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its benzoate analogs. This uniqueness makes it valuable in the synthesis of specialized organic compounds and materials.

Properties

IUPAC Name

methyl 4,5-dimethyl-2-(phenylcarbamoylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-9-10(2)21-13(12(9)14(18)20-3)17-15(19)16-11-7-5-4-6-8-11/h4-8H,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXMLYIYIZMDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.